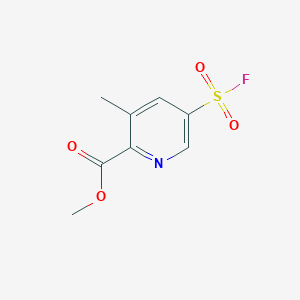
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO4S It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate typically involves the reaction of 5-fluorosulfonyl-3-methylpyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is usually purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted pyridine compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .
科学的研究の応用
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
- Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate
- Methyl 5-bromosulfonyl-3-methylpyridine-2-carboxylate
- Methyl 5-iodosulfonyl-3-methylpyridine-2-carboxylate
Uniqueness
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorosulfonyl group and a carboxylate moiety. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures can inhibit the activity of PRC2 (Polycomb Repressive Complex 2), which is implicated in various cancers. Compounds that target PRC2 have shown promise in reversing methylation patterns associated with tumor growth, suggesting that this compound may exhibit similar effects .
- Antibacterial Activity :
- Enzyme Inhibition :
Case Studies
- Anticancer Mechanisms :
-
Antibacterial Testing :
- In vitro tests on related compounds showed that certain pyridine derivatives exhibited potent antibacterial activity against S. faecium and E. coli, with ID50 values indicating effective concentrations for bacterial inhibition . These findings warrant further investigation into this compound’s antibacterial potential.
Table 1: Biological Activities of Related Pyridine Derivatives
| Compound Name | Activity Type | Effective Concentration (ID50 or ZI) |
|---|---|---|
| This compound | Anticancer | TBD |
| Compound A (similar structure) | Antibacterial | ID50 = 9×10−8 M (S. faecium) |
| Compound B (related derivative) | Enzyme Inhibition | IC50 = 0.95μg/mL (AChE) |
特性
IUPAC Name |
methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOBHQWKCPNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














